
6,6-Diethyldocosane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6-Diethyldocosane is a hydrocarbon compound with the molecular formula C26H54. It is a long-chain alkane, characterized by its 26 carbon atoms and 54 hydrogen atoms. This compound is part of the larger family of alkanes, which are saturated hydrocarbons consisting solely of single bonds between carbon atoms. The structure of this compound includes two ethyl groups attached to the sixth carbon of a docosane chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,6-Diethyldocosane typically involves the alkylation of docosane. One common method is the Friedel-Crafts alkylation, where docosane reacts with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require an anhydrous environment and temperatures ranging from 0°C to 50°C.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through catalytic hydrogenation of unsaturated precursors. This method involves the use of hydrogen gas and a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions. The process ensures the complete saturation of the hydrocarbon chain, resulting in the formation of this compound.
Chemical Reactions Analysis
Types of Reactions: 6,6-Diethyldocosane, like other alkanes, primarily undergoes substitution reactions. Due to its saturated nature, it is relatively inert and does not readily participate in oxidation or reduction reactions under standard conditions.
Common Reagents and Conditions:
Halogenation: In the presence of ultraviolet light, this compound can react with halogens such as chlorine or bromine to form haloalkanes. For example, chlorination with chlorine gas (Cl2) under UV light can produce 6,6-diethyl-1-chlorodocosane.
Combustion: When exposed to sufficient oxygen, this compound undergoes complete combustion to produce carbon dioxide (CO2) and water (H2O).
Major Products Formed:
Halogenated Derivatives: The halogenation reactions yield various haloalkanes depending on the halogen used.
Combustion Products: The primary products of combustion are carbon dioxide and water.
Scientific Research Applications
6,6-Diethyldocosane has several applications in scientific research, particularly in the fields of chemistry and materials science. Its long hydrocarbon chain makes it useful as a model compound for studying the properties of alkanes and their interactions with other substances. Additionally, it can be used as a reference standard in gas chromatography for the analysis of complex hydrocarbon mixtures.
In the field of materials science, this compound is used to investigate the behavior of long-chain hydrocarbons in various environments. Its properties are studied to understand the effects of molecular structure on the physical and chemical characteristics of alkanes.
Mechanism of Action
As a hydrocarbon, 6,6-Diethyldocosane does not have a specific mechanism of action in biological systems. its interactions with other molecules can be explained by van der Waals forces and hydrophobic interactions. These interactions are crucial in understanding the behavior of hydrocarbons in non-polar environments and their role in various chemical processes.
Comparison with Similar Compounds
Docosane (C22H46): A straight-chain alkane with 22 carbon atoms.
Hexacosane (C26H54): A straight-chain alkane with 26 carbon atoms, similar in molecular weight but without the ethyl groups.
2,2-Diethyldocosane (C26H54): Another isomer of docosane with ethyl groups attached to the second carbon.
Comparison: 6,6-Diethyldocosane is unique due to the position of its ethyl groups on the sixth carbon atom. This structural difference can influence its physical properties, such as melting and boiling points, compared to its straight-chain counterparts. The presence of the ethyl groups can also affect its reactivity and interactions with other molecules, making it distinct from other similar alkanes.
Properties
CAS No. |
714275-47-5 |
|---|---|
Molecular Formula |
C26H54 |
Molecular Weight |
366.7 g/mol |
IUPAC Name |
6,6-diethyldocosane |
InChI |
InChI=1S/C26H54/c1-5-9-11-12-13-14-15-16-17-18-19-20-21-23-25-26(7-3,8-4)24-22-10-6-2/h5-25H2,1-4H3 |
InChI Key |
BWAQRMDZWUKAAJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(CC)(CC)CCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


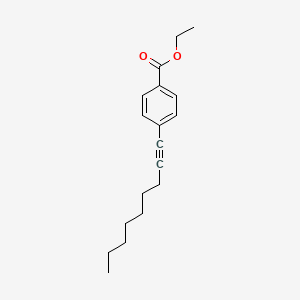
![2-Propylpentyl 4-[(methoxycarbonyl)oxy]benzoate](/img/structure/B12524668.png)

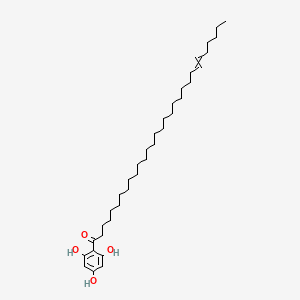
![1-[1-(4-Hydroxy-3-methoxyphenyl)-1-oxopropan-2-YL]pyrrolidin-2-one](/img/structure/B12524685.png)
![{[(7-Fluoro-3,7-dimethyloctyl)oxy]methyl}benzene](/img/structure/B12524690.png)
![7-Methylbicyclo[3.2.2]nonan-6-one](/img/structure/B12524692.png)
![4-{2-[4-(Diethylamino)phenyl]ethenyl}-1-propylpyridin-1-ium hydrogen sulfite](/img/structure/B12524699.png)
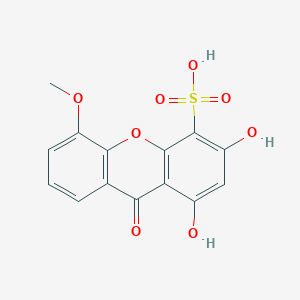
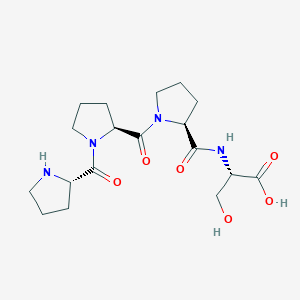
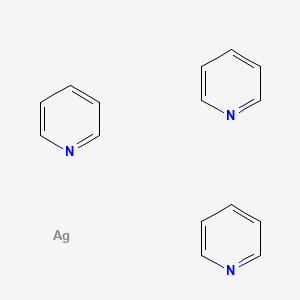
![Guanidine, N,N'-diethyl-N''-[4-[(4-methoxyphenyl)thio]phenyl]-](/img/structure/B12524727.png)
![1-Oxaspiro[2.4]hept-5-en-4-one, 7-hydroxy-, (3S,7R)-](/img/structure/B12524733.png)

